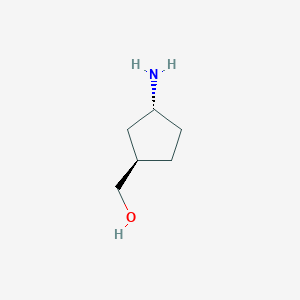
((1R,3R)-3-aminocyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,3R)-3-aminocyclopentyl)methanol: is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-aminocyclopentyl)methanol typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. One common method involves the reduction of 3-cyclopentenone to 3-cyclopentanol, followed by conversion to the corresponding tosylate and subsequent displacement with an amine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on cost-effectiveness, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((1R,3R)-3-aminocyclopentyl)methanol can undergo oxidation to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Tosyl chloride (TsCl) is commonly used to convert the hydroxyl group to a tosylate, which can then be displaced by various nucleophiles.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1R,3R)-3-aminocyclopentyl)methanol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which ((1R,3R)-3-aminocyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclopentanol: A simpler analog with only a hydroxyl group.
Cyclopentylamine: A similar compound with only an amino group.
3-Aminocyclopentanol: A closely related compound with both amino and hydroxyl groups but different stereochemistry.
Uniqueness: ((1R,3R)-3-aminocyclopentyl)methanol is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its analogs. This stereochemistry can affect the compound’s interaction with chiral environments, such as enzymes and receptors, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
[(1R,3R)-3-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
Clave InChI |
HVQDOKDLGGYIOY-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@H](C[C@@H]1CO)N |
SMILES canónico |
C1CC(CC1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)
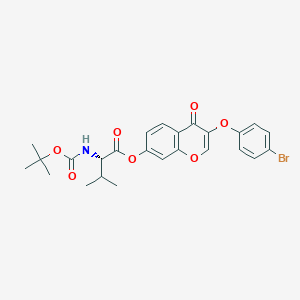
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea](/img/structure/B12630440.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
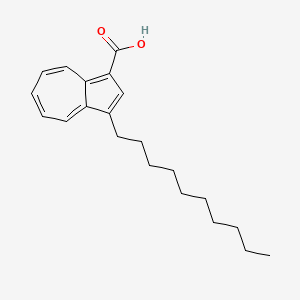
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
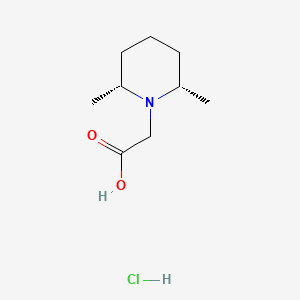
![2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12630475.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)

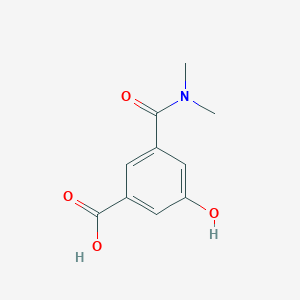
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
